2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a tetrahydropyrimidine ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl 2-bromoethyl sulfide under reflux conditions to yield the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency. The use of catalysts and automated systems can further enhance the production rate and reduce the cost of synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the naphthalene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(Propylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
2-(Ethylsulfanyl)ethyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific ethylsulfanyl group, which may confer distinct chemical and biological properties compared to its methylsulfanyl and propylsulfanyl analogs
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-3-26-11-10-25-19(23)17-13(2)21-20(24)22-18(17)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,18H,3,10-11H2,1-2H3,(H2,21,22,24) |
InChI Key |
SGOMEOKUYPMGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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